2-Chloro-3-phenyl-propionitrile
Overview
Description
2-Chloro-3-phenyl-propionitrile is an organic compound with the molecular formula C9H8ClN It is a nitrile derivative that features a phenyl group attached to a propionitrile backbone, with a chlorine atom substituting one of the hydrogen atoms on the second carbon
Mechanism of Action
Target of Action
It is known that nitriles, the class of organic compounds to which 2-chloro-3-phenyl-propionitrile belongs, often interact with various enzymes and receptors in the body .
Mode of Action
Nitriles typically undergo reactions at the carbon-nitrogen triple bond, which can lead to a variety of transformations depending on the specific conditions and reactants present .
Biochemical Pathways
Nitriles are known to participate in a variety of biochemical reactions, including nucleophilic substitutions and additions .
Pharmacokinetics
It is known that the compound has a molecular weight of 165619, which may influence its bioavailability .
Result of Action
The compound’s reactivity suggests that it could potentially participate in a variety of chemical transformations, leading to diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and the specific reactions it undergoes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-3-phenyl-propionitrile can be synthesized through several methods. One common approach involves the reaction of phenylacetaldehyde with cyanogen chloride in the presence of a base. Another method includes the reaction of phenylacetonitrile with thionyl chloride, followed by chlorination .
Industrial Production Methods: On an industrial scale, the production of this compound often involves the chlorination of phenylacetonitrile using chlorine gas in the presence of a catalyst. This method is favored due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-phenyl-propionitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl group can undergo oxidation to form benzoic acid derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products:
Substitution: 2-Hydroxy-3-phenyl-propionitrile.
Reduction: 2-Chloro-3-phenyl-propylamine.
Oxidation: 2-Chloro-3-phenyl-benzoic acid.
Scientific Research Applications
2-Chloro-3-phenyl-propionitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
3-Chloropropionitrile: Similar in structure but lacks the phenyl group.
2-Chloro-3-methyl-propionitrile: Similar but has a methyl group instead of a phenyl group.
Phenylacetonitrile: Lacks the chlorine atom but has a similar nitrile group.
Uniqueness: 2-Chloro-3-phenyl-propionitrile is unique due to the presence of both a phenyl group and a chlorine atom, which confer distinct reactivity and potential for diverse chemical transformations. This combination makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
2-chloro-3-phenylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPBNBYEVVGQKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30292173 | |
Record name | 2-chloro-3-phenyl-propionitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30292173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17849-62-6 | |
Record name | NSC80631 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80631 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-3-phenyl-propionitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30292173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Q1: What is the significance of adventitious root induction in plant science, and how does 2-chloro-3-phenyl-propionitrile play a role?
A: Adventitious root induction is crucial in plant propagation, particularly for woody species like apple trees. It allows for the development of roots from non-root tissues (e.g., stems, leaves), facilitating the production of clones with desirable traits. [] The research paper you provided investigates the efficacy of this compound and its substituted derivatives in stimulating adventitious root formation in apple rootstocks grown in vitro. [] While the exact mechanism is not fully elucidated in this paper, this research suggests that this compound and its derivatives may hold potential as rooting agents in plant tissue culture. []
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